3-Methylhexan-3-amine
Description
3-Methylhexan-3-amine is an organic compound classified as a tertiary amine It is characterized by a hexane backbone with a methyl group and an amine group attached to the third carbon atom
Properties
Molecular Formula |
C7H17N |
|---|---|
Molecular Weight |
115.22 g/mol |
IUPAC Name |
3-methylhexan-3-amine |
InChI |
InChI=1S/C7H17N/c1-4-6-7(3,8)5-2/h4-6,8H2,1-3H3 |
InChI Key |
HGNVEXMJZVUWJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylhexan-3-amine can be synthesized through several methods, including:
Alkylation of Ammonia: This involves the reaction of a halogenoalkane with ammonia in ethanol under sealed conditions.
Reduction of Nitriles: Nitriles can be reduced using lithium tetrahydridoaluminate (III) in ethoxyethane, followed by treatment with dilute acid.
Industrial Production Methods: Industrial production often involves the alkylation of ammonia due to its simplicity and cost-effectiveness. The reaction is typically carried out in large reactors under controlled temperature and pressure to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methylhexan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions with halogenoalkanes to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium tetrahydridoaluminate (III) is often used as a reducing agent.
Substitution: Halogenoalkanes and acid chlorides are frequently used in substitution reactions.
Major Products:
Oxidation: Amides and nitriles.
Reduction: Primary and secondary amines.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
3-Methylhexan-3-amine has diverse applications in scientific research:
Mechanism of Action
3-Methylhexan-3-amine acts as an indirect sympathomimetic agent. It constricts blood vessels, affecting the heart, lungs, and reproductive organs. Additionally, it causes bronchodilation, inhibits peristalsis in the intestines, and has diuretic effects . The compound exerts its effects by binding to alpha-adrenergic receptors and activating them, leading to the release of norepinephrine .
Comparison with Similar Compounds
Tuaminoheptane: Another aliphatic amine used as a nasal decongestant.
Isometheptene: Used in the pharmaceutical industry for its vasoconstrictive properties.
Uniqueness: 3-Methylhexan-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tertiary amine structure makes it less reactive compared to primary and secondary amines, providing stability in various chemical reactions .
Biological Activity
3-Methylhexan-3-amine, also known as tert-amylamine, is a branched-chain amine with the chemical formula . This compound has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of 3-Methylhexan-3-amine can be represented as follows:
This compound is characterized by a tertiary amine group, which influences its reactivity and biological interactions.
- Inhibition of Enzymatic Activity : Research indicates that 3-Methylhexan-3-amine may inhibit certain enzymes involved in metabolic pathways. For example, it has been studied for its potential to affect histone methylation processes, which are crucial in gene expression regulation .
- Cell Proliferation Effects : In vitro studies have demonstrated that 3-Methylhexan-3-amine can influence cell proliferation. Specific concentrations of the compound have shown cytostatic effects on various cancer cell lines by modulating the expression of genes associated with cell cycle regulation .
Toxicological Profile
The toxicity of 3-Methylhexan-3-amine has been evaluated through various studies:
- Acute Toxicity : Data suggests that exposure to high concentrations can lead to adverse effects such as respiratory distress and central nervous system depression. The compound's interaction with biological membranes may contribute to these effects .
- Chronic Exposure : Long-term exposure studies indicate potential neurotoxic effects, necessitating further investigation into its safety profile for occupational exposure .
Study 1: Cytotoxic Effects on Cancer Cells
A study investigated the effects of 3-Methylhexan-3-amine on MLL-rearranged leukemia cells. The compound was shown to reduce the expression of pro-leukemic genes such as HOXA9 and MEIS1 in a dose-dependent manner. The results indicated that treatment with increasing concentrations led to significant inhibition of cell proliferation and induced apoptosis in these cells .
Study 2: Neurotoxicity Assessment
A neurotoxicity assessment was conducted on animal models exposed to varying doses of 3-Methylhexan-3-amine. Behavioral changes were observed, including decreased motor activity and altered reflexes, suggesting that the compound may have neurotoxic effects at certain exposure levels .
Data Tables
| Study | Effect Observed | Concentration (µM) | Outcome |
|---|---|---|---|
| Cytotoxicity on MLLr cells | Decreased HOXA9 expression | 0.1 - 3.2 | Inhibition of cell proliferation |
| Neurotoxicity in animal models | Decreased motor activity | Varies | Behavioral changes observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
